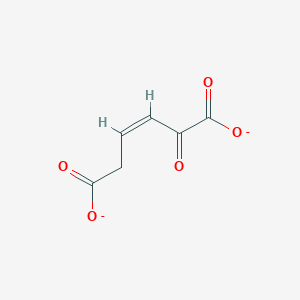
(3Z)-2-oxohex-3-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-2-oxohex-3-enedioate is 2-Oxohex-3-enedioate in which the C=C double bond has Z configuration; principal microspecies at pH 7.3. It is a conjugate base of a (3Z)-2-oxohex-3-enedioic acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
(3Z)-2-oxohex-3-enedioate is characterized by its oxo dicarboxylic acid structure, which includes a conjugated system that provides unique reactivity patterns. The molecular formula is C6H6O5, and it has a molecular weight of approximately 158.11 g/mol. The compound has two carboxylic acid functional groups and a ketone group, contributing to its reactivity in various chemical reactions.
Metabolic Pathways
This compound plays a role in microbial metabolism, particularly in the degradation of aromatic compounds. It is involved in the meta-cleavage pathway, which is crucial for the breakdown of complex organic molecules into simpler forms that can be utilized by microorganisms . This pathway is significant for bioremediation efforts aimed at cleaning up environmental contaminants.
Enzymatic Reactions
The compound acts as a substrate for various enzymes, particularly lyases that facilitate the cleavage of carbon-carbon bonds. For instance, it can be converted into other biochemical intermediates through enzymatic reactions, enhancing its utility in synthetic biology and metabolic engineering .
Drug Development
Due to its structural features, this compound has been studied for potential applications in drug development. Its ability to modulate metabolic pathways makes it a candidate for designing drugs targeting metabolic disorders or cancer therapies .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . This suggests potential applications in nutraceuticals and dietary supplements aimed at enhancing health and wellness.
Bioremediation
The compound's role in microbial metabolism positions it as a valuable agent in bioremediation strategies for environmental cleanup. Microorganisms that utilize this compound can be employed to degrade pollutants such as polycyclic aromatic hydrocarbons (PAHs), thus contributing to soil and water decontamination efforts .
Soil Health
In agricultural contexts, this compound may enhance soil health by promoting microbial diversity and activity. Its application could improve nutrient cycling and organic matter decomposition, leading to better soil fertility and crop yields.
Case Study 1: Biodegradation of Aromatic Compounds
A study demonstrated the effectiveness of microbial strains capable of utilizing this compound in degrading aromatic hydrocarbons in contaminated soils. The findings indicated significant reductions in pollutant concentrations over time, highlighting the compound's utility in bioremediation .
Case Study 2: Antioxidant Activity
Research involving dietary supplements containing derivatives of this compound showed promising results in reducing oxidative stress markers in human subjects. This supports its potential use as an antioxidant agent in functional foods .
Propiedades
Fórmula molecular |
C6H4O5-2 |
|---|---|
Peso molecular |
156.09 g/mol |
Nombre IUPAC |
(Z)-2-oxohex-3-enedioate |
InChI |
InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/p-2/b2-1- |
Clave InChI |
QTHJXLFFFTVYJC-UPHRSURJSA-L |
SMILES isomérico |
C(/C=C\C(=O)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
C(C=CC(=O)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















